Cas no 1249702-89-3 (Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl-)
Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-(1-sulfamoylethyl)benzenesulfonamide
- 4-(1-sulfamoylethyl)benzene-1-sulfonamide
- Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl-
-
- Inchi: 1S/C8H12N2O4S2/c1-6(15(9,11)12)7-2-4-8(5-3-7)16(10,13)14/h2-6H,1H3,(H2,9,11,12)(H2,10,13,14)
- InChI Key: UJCQBYOPCJCWFM-UHFFFAOYSA-N
- SMILES: S(C(C)C1C=CC(=CC=1)S(N)(=O)=O)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 424
- XLogP3: -0.6
- Topological Polar Surface Area: 137
Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-679754-0.05g |
4-(1-sulfamoylethyl)benzene-1-sulfonamide |
1249702-89-3 | 0.05g |
$1091.0 | 2023-03-11 | ||
| Enamine | EN300-679754-0.1g |
4-(1-sulfamoylethyl)benzene-1-sulfonamide |
1249702-89-3 | 0.1g |
$1144.0 | 2023-03-11 | ||
| Enamine | EN300-679754-0.25g |
4-(1-sulfamoylethyl)benzene-1-sulfonamide |
1249702-89-3 | 0.25g |
$1196.0 | 2023-03-11 | ||
| Enamine | EN300-679754-0.5g |
4-(1-sulfamoylethyl)benzene-1-sulfonamide |
1249702-89-3 | 0.5g |
$1247.0 | 2023-03-11 | ||
| Enamine | EN300-679754-1.0g |
4-(1-sulfamoylethyl)benzene-1-sulfonamide |
1249702-89-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-679754-2.5g |
4-(1-sulfamoylethyl)benzene-1-sulfonamide |
1249702-89-3 | 2.5g |
$2548.0 | 2023-03-11 | ||
| Enamine | EN300-679754-5.0g |
4-(1-sulfamoylethyl)benzene-1-sulfonamide |
1249702-89-3 | 5.0g |
$3770.0 | 2023-03-11 | ||
| Enamine | EN300-679754-10.0g |
4-(1-sulfamoylethyl)benzene-1-sulfonamide |
1249702-89-3 | 10.0g |
$5590.0 | 2023-03-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421511-50mg |
4-(1-Sulfamoylethyl)benzenesulfonamide |
1249702-89-3 | 98% | 50mg |
¥23560.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421511-100mg |
4-(1-Sulfamoylethyl)benzenesulfonamide |
1249702-89-3 | 98% | 100mg |
¥28797.00 | 2024-08-09 |
Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl- Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl-
Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl- (CAS No. 1249702-89-3): A Comprehensive Overview
Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl-, identified by its Chemical Abstracts Service (CAS) number 1249702-89-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic applications. The unique structural features of Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl- make it a promising candidate for further investigation in drug discovery and molecular chemistry.
The molecular structure of Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl- consists of a benzene ring substituted with a methanesulfonamide group at the 4-position and an α-methyl group. This configuration imparts distinct chemical properties that contribute to its potential utility in various scientific applications. The presence of the sulfonamide moiety enhances its solubility in polar solvents, making it suitable for formulation in aqueous-based systems, which is crucial for pharmaceutical development.
In recent years, sulfonamides have been extensively studied due to their broad spectrum of biological activities. These compounds exhibit antimicrobial, anti-inflammatory, and antiviral properties, making them valuable in the development of new drugs. Specifically, Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl- has shown promise in preliminary studies as a potential scaffold for designing novel therapeutic agents. Its ability to interact with biological targets at the molecular level makes it an attractive compound for further exploration.
The synthesis of Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfonamide group at the 4-position of the benzene ring and the α-methyl substitution are critical steps that determine the compound's overall properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, have been employed to achieve high yields and purity levels.
One of the most compelling aspects of Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl- is its potential application in medicinal chemistry. Researchers have been exploring its use as a lead compound for developing drugs targeting various diseases. For instance, studies have indicated that sulfonamides can modulate enzyme activity and inhibit pathogenic processes. The unique structural features of this compound may enable it to interact with specific biological pathways, offering new avenues for therapeutic intervention.
The pharmacological profile of Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl- is still under investigation, but initial findings suggest that it possesses desirable properties for drug development. Its molecular structure allows for modifications that can enhance its binding affinity to biological targets while minimizing off-target effects. This balance is crucial for developing safe and effective pharmaceuticals.
In addition to its pharmaceutical applications, Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl- has potential uses in materials science and chemical research. Its unique reactivity and structural properties make it a valuable tool for studying molecular interactions and developing new synthetic methodologies. Researchers are exploring its use in designing advanced materials with tailored properties, such as polymers and coatings.
The latest advancements in computational chemistry have also contributed to the study of Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl-. Molecular modeling techniques allow researchers to predict the behavior of this compound in different environments and understand its interactions at the atomic level. These insights are invaluable for optimizing its synthesis and applications.
The future prospects of Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl- are promising, with ongoing research aimed at uncovering its full potential. As our understanding of its properties grows, so does the likelihood of discovering new uses for this compound in medicine and industry. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in realizing these possibilities.
In conclusion, Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl-, CAS No. 1249702-89-3, is a multifaceted compound with significant potential in pharmaceuticals and chemical research. Its unique structure and properties make it a valuable asset for developing new drugs and materials. As research continues to progress, we can expect to see even more innovative applications emerge from this fascinating compound.
1249702-89-3 (Benzenemethanesulfonamide, 4-(aminosulfonyl)-α-methyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)